
N-(2-氯苄基)-4-((1-(2-(二甲基苯基)氨基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multistep reactions starting from simple precursors like anthranilic acids, amides, or nitriles. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts were synthesized from methyl anthranilate and 2-aryl-1,3,4-oxadiazolines or thiones, showcasing a method that could be analogous to synthesizing the target compound (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
The molecular structure of quinazolinone and benzamide derivatives is characterized by various functional groups attached to the quinazoline or benzamide core. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to determine the conformational features and structural characteristics of these compounds. These analytical techniques provide detailed insights into the molecular geometry, bond lengths, angles, and overall molecular conformation, which are essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Quinazolinone and benzamide derivatives participate in a range of chemical reactions, owing to the reactive sites present in their structures. They can undergo nucleophilic substitution, cycloaddition, and redox reactions, among others. The chemical behavior of these compounds is significantly influenced by the substituents on the quinazoline or benzamide rings, which can alter their electronic and steric properties, thereby affecting their reactivity and the types of chemical transformations they can undergo.
Physical Properties Analysis
The physical properties of quinazolinone and benzamide derivatives, such as melting point, boiling point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents, which can influence intermolecular interactions, packing in the solid state, and solubility in different solvents.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups. The presence of amide, quinazoline, and substituted benzyl groups contributes to their unique chemical behaviors. For example, the electron-withdrawing or donating nature of substituents can affect the compound's acidity or basicity, as well as its reactivity in nucleophilic and electrophilic reactions.
- Synthesis and characterization of substituted quinazolinone and benzamide derivatives (Chau et al., 1982), (Dangi et al., 2010).
- Studies on the molecular structure and chemical properties of quinazolinone derivatives (Zablotskaya et al., 2013).
- Chemical reactivity and synthesis of benzamide derivatives (Sakr et al., 2019).
科学研究应用
合成和结构研究
- N-(2-氯苄基)-4-((1-(2-(二甲基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)甲基)苯甲酰胺及其相关化合物一直是研究替代N-(2,4-二氧代-1,2,3,4-四氢喹唑啉基)苯甲酰胺合成的焦点,这些化合物在药物化学和药物设计中的各种应用中得到探索(Chau, Saegusa, & Iwakura, 1982)。
抗癌研究
- 该化合物的衍生物已被研究其抗癌性能。一项研究描述了I2/TBHP介导的2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)-N-芳基/烷基苯甲酰胺的多米诺合成,评估其对各种癌细胞系的细胞毒性,并进行对接研究以了解其潜在作用机制(Soda et al., 2022)。
抗肿瘤应用
- 对这种化合物的新衍生物进行了合成并评估其对人类细胞系的抗肿瘤活性,显示出与参考药物相比显著的效力(Al-Romaizan, Ahmed, & Elfeky, 2019)。
抗癫痫活性
- 研究还关注相关4-喹唑啉酮衍生物的抗癫痫活性。这些研究涉及各种衍生物的合成以及与标准药物的疗效评估,揭示了有希望的抗癫痫活性(Noureldin et al., 2017)。
其他应用
- 其他研究探索涉及N-(2-氯苄基)-4-((1-(2-(二甲基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)甲基)苯甲酰胺衍生物的各种化学反应,以开发新的合成方法并探索其反应性(Sriramoju, Kurva, & Madabhushi, 2018)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 4-formylbenzoic acid, followed by the reaction of the resulting intermediate with 2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. The final step involves the reaction of the resulting intermediate with benzoyl chloride to form the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "4-formylbenzoic acid", "2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "benzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-formylbenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate 2-chlorobenzyl 4-formylbenzoate.", "Step 2: Reaction of the intermediate 2-chlorobenzyl 4-formylbenzoate with 2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid in the presence of a suitable coupling agent such as HATU or PyBOP to form the intermediate 2-chlorobenzyl 4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate.", "Step 3: Reaction of the intermediate 2-chlorobenzyl 4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate with benzoyl chloride in the presence of a suitable base such as triethylamine or pyridine to form the target compound N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS 编号 |
931731-81-6 |
分子式 |
C34H31ClN4O4 |
分子量 |
595.1 |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |
InChI 键 |
BIDUCKGWEGKLAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



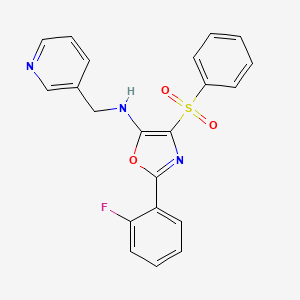


![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
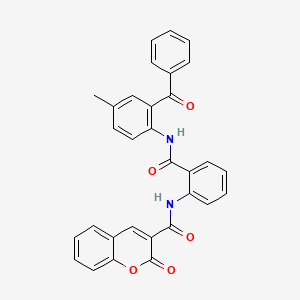
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)
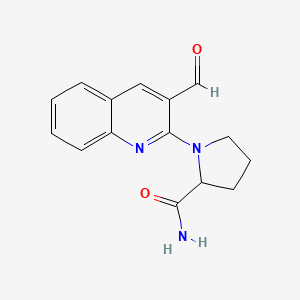
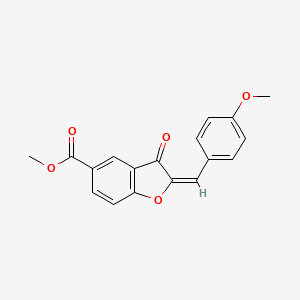
![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)
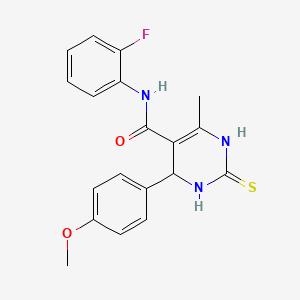
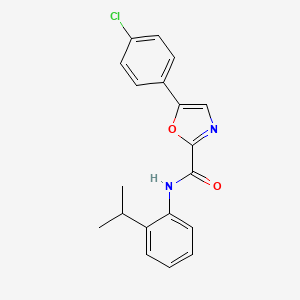
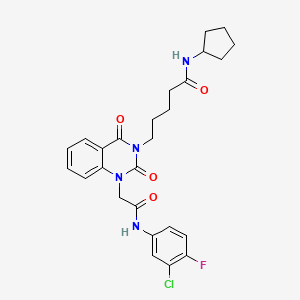

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)